molecular formula C16H12BrFN4OS B285507 N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide

Cat. No. B285507
M. Wt: 407.3 g/mol
InChI Key: WDEAWCNXRSOJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is not fully understood. However, it has been reported to exhibit inhibitory activity against various enzymes and proteins, including tyrosinase, carbonic anhydrase, and acetylcholinesterase. It has also been reported to exhibit antibacterial and antifungal activity through the inhibition of bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to exhibit neuroprotective effects through the inhibition of acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide in lab experiments include its high purity and yield, its potential applications in various fields of scientific research, and its ability to inhibit various enzymes and proteins. The limitations include its unknown mechanism of action, the need for further studies to fully understand its potential applications, and the lack of information on its toxicity and safety.

Future Directions

There are several future directions for the research on N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide. These include:
1. Further studies to understand its mechanism of action and potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.
2. Studies to investigate its toxicity and safety for use in humans.
3. Studies to optimize its synthesis method to improve its yield and purity.
4. Studies to explore its potential applications in agriculture, including its use as a pesticide or herbicide.
5. Studies to investigate its potential applications in nanotechnology, including its use as a nanocarrier for drug delivery.
Conclusion:
In conclusion, N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide is a novel chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and yield of the product. While its mechanism of action is not fully understood, it has been reported to exhibit inhibitory activity against various enzymes and proteins. Further studies are needed to fully understand its potential applications and to investigate its toxicity and safety for use in humans.

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide involves the reaction of 4-bromo-2-fluoroaniline and 1-phenyl-1H-1,2,4-triazole-5-thiol in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the product.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme kinetics. In pharmaceuticals, it has been studied as a potential drug intermediate for the synthesis of novel drugs.

properties

Molecular Formula

C16H12BrFN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(2-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H12BrFN4OS/c17-11-6-7-14(13(18)8-11)21-15(23)9-24-16-19-10-20-22(16)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,21,23)

InChI Key

WDEAWCNXRSOJNT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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